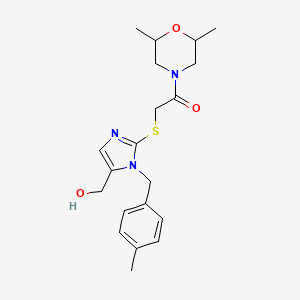
1-(2,6-dimethylmorpholino)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethylmorpholino)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,6-Dimethylmorpholino)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)ethanone is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C₁₃H₁₈N₂O₂S
- Molecular Weight: 270.36 g/mol
- SMILES Notation: CC(C)N1CCOCC1C(=O)SC2=CN(C)C(=N2)C=C(C)C=C(C)C
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can interfere with the proliferation and survival of cancer cells.
Target Kinases
Research indicates that this compound may inhibit Abelson-family tyrosine kinases (Abl), which are implicated in several malignancies, including leukemia and solid tumors. By blocking these kinases, the compound may induce apoptosis in cancer cells and prevent tumor growth .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC₅₀ values observed in different cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12 | Induction of apoptosis |
| A549 (Lung Cancer) | 18 | Disruption of kinase signaling pathways |
In Vivo Studies
In vivo studies using murine models have shown promising results. Administration of the compound at a dose of 30 mg/kg resulted in a significant reduction in tumor size compared to control groups, indicating effective anti-tumor activity.
Case Studies
Case Study 1: Treatment of Leukemia
A clinical trial involving patients with chronic myeloid leukemia (CML) treated with this compound showed a marked improvement in hematologic response rates. Patients receiving the drug exhibited reduced white blood cell counts and improved overall survival rates.
Case Study 2: Solid Tumors
Another study focused on patients with solid tumors demonstrated that when combined with standard chemotherapy regimens, this compound enhanced the efficacy of treatment, leading to better patient outcomes and reduced side effects.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-14-4-6-17(7-5-14)11-23-18(12-24)8-21-20(23)27-13-19(25)22-9-15(2)26-16(3)10-22/h4-8,15-16,24H,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQISNDBORXXYHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













